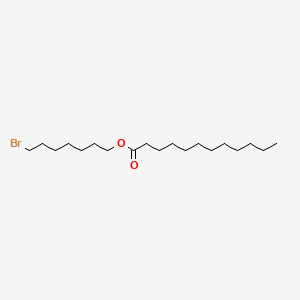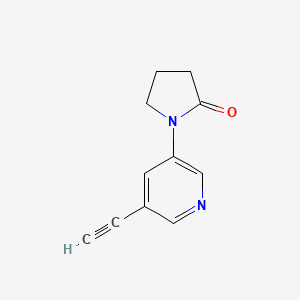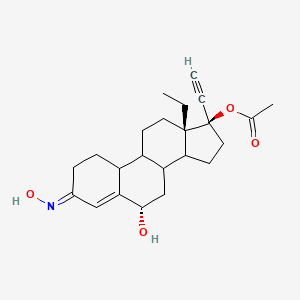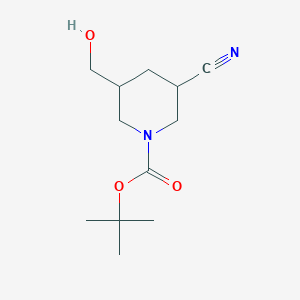
Methyltetrazine-PEG4-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-DBCO is a multifunctional linker that plays a crucial role in bioorthogonal chemistry. It consists of a methyltetrazine group, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The methyltetrazine group enables rapid bioorthogonal ligation via inverse electron-demand Diels-Alder reactions, while the DBCO group facilitates copper-free click chemistry. The PEG4 spacer imparts water solubility and reduces steric hindrance, making it an invaluable tool for the site-specific conjugation of biomolecules, including proteins, nucleic acids, and small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG4-DBCO involves multiple steps, starting with the preparation of the methyltetrazine and DBCO moieties. These moieties are then linked via the PEG4 spacer. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are carried out under ambient temperature and require careful control of pH and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for Good Manufacturing Practice (GMP) grade production for clinical applications .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG4-DBCO undergoes several types of chemical reactions, including:
Inverse Electron-Demand Diels-Alder Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules
Common Reagents and Conditions
Inverse Electron-Demand Diels-Alder Reactions: Common reagents include TCO derivatives, and the reactions are typically carried out in aqueous or organic solvents at room temperature.
SPAAC Reactions: Common reagents include azide-containing molecules, and the reactions are performed in organic solvents such as DMSO or DMF
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, such as proteins, peptides, and nucleic acids. These conjugates are used in a wide range of applications, including drug delivery and diagnostic imaging .
Scientific Research Applications
Methyltetrazine-PEG4-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in bioorthogonal chemistry for the site-specific conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic imaging agents and drug delivery systems
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG4-DBCO involves its ability to undergo rapid and specific bioorthogonal reactions. The methyltetrazine group reacts with TCO derivatives via inverse electron-demand Diels-Alder reactions, while the DBCO group reacts with azide-containing molecules via SPAAC. These reactions occur without the need for catalysts or auxiliary reagents, making them highly efficient and specific .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-hydrazone-DBCO: Similar in structure but contains a hydrazone linker, making it cleavable under certain conditions.
Methyltetrazine-PEG4-amine: Contains an amine group instead of DBCO, used for different conjugation strategies.
Uniqueness
Methyltetrazine-PEG4-DBCO is unique due to its combination of methyltetrazine and DBCO groups, which allows for dual bioorthogonal reactions. The PEG4 spacer enhances its solubility and reduces steric hindrance, making it highly versatile for various applications .
Properties
Molecular Formula |
C36H38N6O6 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |
InChI Key |
YWFLZTDNZPQPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)


![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)

![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)




